Ethyl Resorcinol-d5

LC-MS/MS Bioanalysis Internal Standard

Ethyl Resorcinol-d5 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of 4-ethylresorcinol in plasma, tissue, and cosmetic matrices. The +5 Da mass shift fully resolves the IS signal from the unlabeled analyte, eliminating co-elution interference, ion suppression, and cross-signal contribution—fundamental flaws that render unlabeled analog IS approaches irreproducible and unsuitable for regulatory submission. Mandatory for validated bioanalytical methods, pharmacokinetic profiling (Cmax, Tmax, AUC), cosmetic GMP batch-release testing, and tyrosinase kinetic isotope effect studies. Do not risk method rejection with non-deuterated surrogates.

Molecular Formula C8H10O2
Molecular Weight 143.197
CAS No. 1189493-66-0
Cat. No. B562753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Resorcinol-d5
CAS1189493-66-0
Synonymsm-Ethoxy-phenol-d5;  3-Ethoxyphenol-d5;  Resorcinol Monoethyl Ether-d5;  m-Ethoxyphenol-d5;  NSC 4875-d5; 
Molecular FormulaC8H10O2
Molecular Weight143.197
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)O
InChIInChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2
InChIKeyVBIKLMJHBGFTPV-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Resorcinol-d5 (CAS 1189493-66-0): Deuterated Internal Standard for 4-Ethylresorcinol Bioanalysis


Ethyl Resorcinol-d5 is a stable isotope-labeled analog of 4-ethylresorcinol [1]. It is primarily utilized as an internal standard in quantitative mass spectrometry-based assays for the accurate measurement of 4-ethylresorcinol in complex biological matrices . The incorporation of five deuterium atoms provides a distinct mass shift of +5 Da compared to the unlabeled analyte (MW 143.19 vs. 138.17) [1]. This compound is instrumental in analytical chemistry, pharmacokinetic studies, and metabolic research [2].

Ethyl Resorcinol-d5 (CAS 1189493-66-0): Why Unlabeled 4-Ethylresorcinol Cannot Substitute as an Internal Standard


In quantitative LC-MS/MS, the use of an unlabeled analog as an internal standard is analytically unsound because it cannot be distinguished from the target analyte by mass spectrometry [1]. This co-elution and identical mass-to-charge ratio lead to ion suppression, cross-signal contribution, and irreproducible quantification [1][2]. Ethyl Resorcinol-d5, with a +5 Da mass shift, provides a chromatographically near-identical but spectrometrically distinct signal, enabling precise and accurate correction for matrix effects and instrument variability [1][2]. Failure to use a deuterated internal standard compromises assay sensitivity, linearity, and reproducibility, rendering data unsuitable for regulatory submission or peer-reviewed publication [3].

Ethyl Resorcinol-d5 (CAS 1189493-66-0): Quantitative Differentiation Data for Analytical Selection


Mass Spectrometric Discrimination: A +5 Da Shift Enables Unambiguous Analyte Resolution

Ethyl Resorcinol-d5 provides a +5 Da mass shift relative to unlabeled 4-ethylresorcinol, allowing for distinct and interference-free detection in mass spectrometry [1]. In contrast, the unlabeled analog would co-elute and produce an identical m/z signal, preventing quantification [2].

LC-MS/MS Bioanalysis Internal Standard

High Isotopic Purity Ensures Minimal Cross-Contribution to Analyte Signal

Commercial Ethyl Resorcinol-d5 is typically supplied with an isotopic purity of ≥98% . This high level of deuteration minimizes the presence of unlabeled species (≤2%) that could contribute to the analyte signal, thereby reducing positive bias in quantification [1].

Isotopic Purity LC-MS Quantitation

Matched Physicochemical Behavior Minimizes Matrix Effect Variability

As a deuterated analog, Ethyl Resorcinol-d5 exhibits virtually identical chromatographic retention time and extraction recovery to 4-ethylresorcinol [1][2]. This is in stark contrast to non-isotopic internal standards (e.g., structural analogs), which can behave differently in complex biological matrices, leading to inaccurate correction for ion suppression/enhancement [1].

Matrix Effects Ion Suppression LC-MS/MS

Enables Substrate Characterization: Deuterium Tracer for Tyrosinase Kinetic Studies

4-Ethylresorcinol is a known substrate and apparent inhibitor of tyrosinase, with reported kinetic constants KM and kcat [1]. The deuterated analog, Ethyl Resorcinol-d5, serves as a mechanistic probe to investigate kinetic isotope effects (KIE) on tyrosinase-catalyzed oxidation, distinguishing it from non-labeled substrates which cannot provide such mechanistic insight [2].

Enzyme Kinetics Tyrosinase Metabolic Tracing

Comparative Hypopigmentary Efficacy: 4-Ethylresorcinol Outperforms Structural Analogs

4-Ethylresorcinol demonstrates superior inhibition of melanin synthesis compared to the related compounds 4-ethylphenol and 1-tetradecanol in a murine melan-a cell model [1]. While Ethyl Resorcinol-d5 is not the active agent in this assay, its unlabeled counterpart's proven bioactivity underpins the value of accurate quantification in pharmacological studies.

Melanin Synthesis Hyperpigmentation Skin Lightening

Ethyl Resorcinol-d5 (CAS 1189493-66-0): Primary Research and Industrial Application Scenarios


Quantitative Bioanalysis of 4-Ethylresorcinol in Pharmacokinetic Studies

Ethyl Resorcinol-d5 is the definitive internal standard for LC-MS/MS assays measuring 4-ethylresorcinol in plasma or tissue samples [1]. Its use corrects for extraction recovery, matrix ion suppression, and instrument drift, enabling accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC) essential for preclinical and clinical development of 4-ethylresorcinol-based therapeutics [1].

Method Validation for Cosmetic Product Quality Control

Regulatory bodies require validated analytical methods for quantifying active ingredients in cosmetic formulations [2]. Ethyl Resorcinol-d5 facilitates the development and validation of robust HPLC-MS methods for 4-ethylresorcinol in creams, lotions, and serums, ensuring batch-to-batch consistency and compliance with good manufacturing practices (GMP) [2].

Metabolic Pathway Tracing and Identification of Metabolites

The deuterium label in Ethyl Resorcinol-d5 allows it to be used as a tracer in in vitro and in vivo metabolic studies [3]. By monitoring the distinct isotopic pattern of the parent compound and its potential metabolites, researchers can map the biotransformation pathways of 4-ethylresorcinol and identify key metabolic products [3].

Mechanistic Enzyme Kinetics with Tyrosinase

Ethyl Resorcinol-d5 serves as a specialized substrate for investigating the kinetic mechanism of tyrosinase, the key enzyme in melanogenesis [4]. Measuring the deuterium kinetic isotope effect on the reaction rate provides direct evidence for the nature of the rate-limiting step, a level of mechanistic detail unattainable with unlabeled substrates alone [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl Resorcinol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.